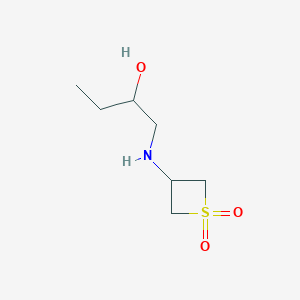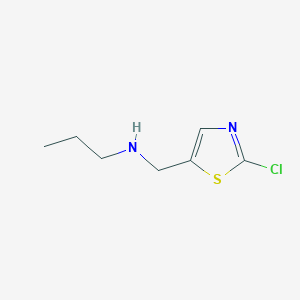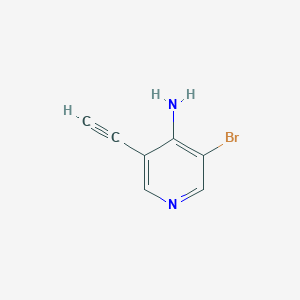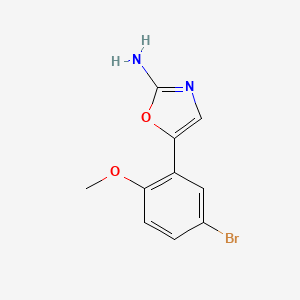
2'-Propargyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Propargyladenosine is a modified nucleoside analog of adenosine, characterized by the presence of a propargyl group at the 2’ position of the ribose sugar. This compound is notable for its applications in click chemistry, a powerful and versatile chemical synthesis technique. The molecular formula of 2’-Propargyladenosine is C13H15N5O4, and it has a molecular weight of 305.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Propargyladenosine typically involves the modification of adenosine through the introduction of a propargyl group. One common method includes the use of propargyl bromide in the presence of a base to achieve the desired substitution at the 2’ position of the ribose sugar. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for 2’-Propargyladenosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring high purity of the final product, and implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Propargyladenosine undergoes various chemical reactions, including:
Click Chemistry Reactions:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Copper (I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in 2’-Propargyladenosine to form triazole derivatives.
Major Products:
Aplicaciones Científicas De Investigación
2’-Propargyladenosine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2’-Propargyladenosine primarily involves its incorporation into RNA molecules. Once incorporated, it can be detected and modified through click chemistry reactions. This allows researchers to study RNA synthesis, dynamics, and interactions in living cells. The compound’s ability to form stable triazole linkages with azide-containing molecules makes it a valuable tool for bioconjugation and molecular labeling .
Comparación Con Compuestos Similares
Adenosine Phosphate: A naturally occurring nucleoside involved in energy transfer within cells.
Acadesine: An adenosine analog used as a cardioprotective agent.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine Phosphate: A chemotherapy medication used to treat hematological malignancies.
Vidarabine: An antiviral drug used to treat herpes simplex virus infections.
Uniqueness: 2’-Propargyladenosine is unique due to its propargyl group, which enables it to participate in click chemistry reactions. This property distinguishes it from other adenosine analogs and makes it particularly useful for applications in bioconjugation, molecular labeling, and the study of RNA dynamics .
Propiedades
Fórmula molecular |
C13H15N5O4 |
|---|---|
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
ROHGEAZREAFNTO-QYVSTXNMSA-N |
SMILES isomérico |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canónico |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13009738.png)
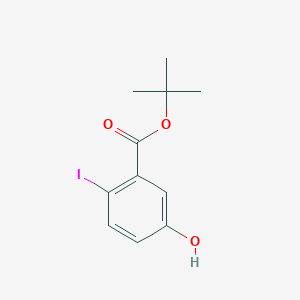
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13009760.png)
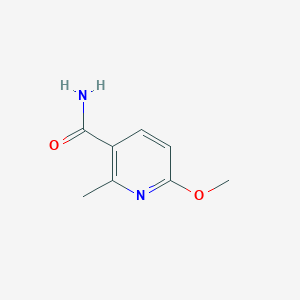
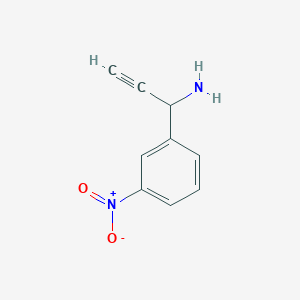
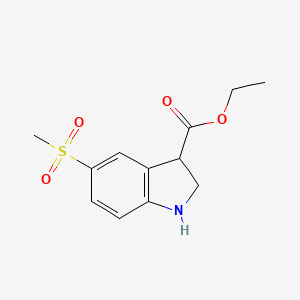
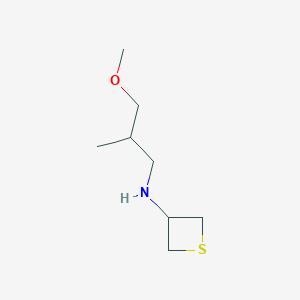
![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
